molecular formula C9H10N2O B6152390 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole CAS No. 743456-86-2

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole

Cat. No.: B6152390
CAS No.: 743456-86-2
M. Wt: 162.19 g/mol
InChI Key: DPMDYFKFWQGNBS-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole (CAS 743456-86-2) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . Its structure features a 2,5-dimethylpyrrole moiety linked to an isoxazole ring, a key characteristic of a heterocyclic scaffold with potential utility in medicinal chemistry and drug discovery . Heterocycles combining pyrrole and isoxazole units, such as 1,2,5-oxadiazol-3-amines with a heterocyclic substituent, are intensively investigated as compounds with valuable pharmacological activity . Researchers value this fused heterocyclic system for developing new biologically active molecules, particularly given that similar structures have demonstrated antiproliferative activity in human cancer cell line models . The supplied compound is presented for research purposes to aid in such exploratory studies. Applications: This compound is intended for research and development use only in laboratory settings. Potential application areas include serving as a synthetic intermediate, a building block for the construction of more complex molecular architectures, or a core scaffold for the investigation of new pharmacologically active compounds . Important Notice: This product is strictly for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

CAS No.

743456-86-2

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-1,2-oxazole

InChI

InChI=1S/C9H10N2O/c1-7-3-4-8(2)11(7)9-5-6-12-10-9/h3-6H,1-2H3

InChI Key

DPMDYFKFWQGNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NOC=C2)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 2,5 Dimethyl 1h Pyrrol 1 Yl 1,2 Oxazole and Analogues

Established Synthetic Pathways for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring is primarily achieved through two major synthetic routes: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov These methods have been extensively developed to provide access to a wide array of isoxazole (B147169) structures.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, stands as a powerful and widely utilized method for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a cyclic product. wikipedia.org For the synthesis of isoxazoles, this typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). mdpi.comresearchgate.net This approach is highly efficient for creating substituted isoxazoles. mdpi.com

The cycloaddition between a nitrile oxide and an alkyne directly yields the aromatic isoxazole ring. wikipedia.org This reaction is a cornerstone of isoxazole synthesis due to its efficiency and versatility. researchgate.net Nitrile oxides are often unstable and are typically generated in situ from more stable precursors to undergo immediate cycloaddition. mdpi.com

Common methods for generating nitrile oxides include:

Dehydration of nitroalkanes. mdpi.com

Oxidation of aldoximes. mdpi.com This can be achieved using various oxidizing agents such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). mdpi.comnih.gov

Deprotonation of hydroxyimidoyl chlorides. nih.gov

Once generated, the nitrile oxide rapidly reacts with a terminal alkyne in a [3+2] cycloaddition to form the 3,5-disubstituted isoxazole ring. nih.govnih.gov This method is a standard and reliable route for accessing this class of compounds. nih.gov

Table 1: Methods for In Situ Generation of Nitrile Oxides

Precursor Reagent/Condition Reference
Aldoxime Sodium hypochlorite mdpi.com
Aldoxime N-chlorosuccinimide (NCS) / Chloramine-T nih.gov
Hydroxyimidoyl chloride Base (e.g., Et3N) nih.gov
Nitroalkane Dehydrating agent mdpi.com

The 1,3-dipolar cycloaddition reaction can proceed through different mechanisms, particularly in metal-free environments. nih.gov Two primary mechanisms have been proposed:

Concerted Pericyclic Mechanism: This is a classic viewpoint where the reaction occurs in a single, concerted step through a cyclic transition state. nih.govresearchgate.net

Stepwise Mechanism: An alternative pathway involves a stepwise process that proceeds through the formation of a diradical intermediate. nih.gov

Metal-free approaches are advantageous as they avoid potential contamination of the final products with metal residues. organic-chemistry.org The reaction can be promoted under various conditions, including the use of green solvents like water or ionic liquids, or under solvent-free mechanochemical conditions using ball-milling. nih.govresearchgate.net For instance, water-assisted generation of nitrile oxides can occur under mild acidic conditions (pH 4-5), followed by catalyst-free cycloaddition with alkynes. researchgate.net

Beyond the prevalent 1,3-dipolar cycloaddition, other effective strategies have been developed for the synthesis of the 1,2-oxazole core. These alternative routes often provide access to different substitution patterns or proceed under different reaction conditions.

Tandem oxidative cyclization offers an efficient way to construct oxazole (B20620) rings by forming multiple bonds in a single operation. These reactions often involve the formation of both C-N and C-O bonds in a cascade sequence. rsc.org

One notable example is an iodine-catalyzed tandem oxidative cyclization. This metal-free method allows for the synthesis of 2,5-disubstituted oxazoles from readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. organic-chemistry.org The process is believed to involve enolization, intramolecular attack, and subsequent oxidation steps to form the final oxazole product. organic-chemistry.org Another approach involves a palladium-catalyzed and copper-mediated oxidative cyclization where four hydrogen atoms are removed and water serves as the oxygen source. rsc.org

Table 2: Comparison of Cyclization Methodologies for Oxazole Synthesis

Methodology Key Features Catalysts/Reagents Reference
1,3-Dipolar Cycloaddition High efficiency, versatile Often metal-free or Cu-catalyzed researchgate.netnih.gov
Tandem Oxidative Cyclization Forms multiple bonds in one pot Iodine, Palladium/Copper organic-chemistry.orgrsc.org
Gold-Catalyzed Annulation Mild conditions, high regioselectivity Gold(I) complexes d-nb.infonih.gov

Gold catalysis has emerged as a powerful tool for synthesizing heterocycles under mild conditions. acs.org Gold catalysts, typically cationic Au(I) complexes, act as soft π-acids that can activate alkynes toward nucleophilic attack. d-nb.info

Several gold-catalyzed annulations have been developed for oxazole synthesis:

[3+2] Cycloaddition: The reaction of alkynyl thioethers with nucleophilic nitrenoids in the presence of a gold catalyst can produce densely functionalized oxazoles. d-nb.info A gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has also been developed. nih.gov

[2+2+1] Annulation: This approach involves the reaction of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by gold. acs.org It provides an efficient synthesis of 2,5-disubstituted oxazoles with broad substrate scope and excellent functional group tolerance under exceptionally mild conditions. acs.org

These gold-catalyzed methods are valued for their high efficiency and selectivity, providing convergent access to complex oxazole structures from readily available starting materials. d-nb.infonih.gov

Alternative Routes to 1,2-Oxazole Core Structures

Synthesis of the Pyrrole (B145914) Moiety and its Integration

The construction of the N-substituted 2,5-dimethylpyrrole core is a critical step in the synthesis of the target molecule. The Paal-Knorr reaction stands out as a highly effective and versatile method for this transformation, allowing for the direct integration of the pyrrole with the oxazole fragment.

Paal-Knorr Reaction and its Applications in Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely utilized reaction that forms a pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgrgmcet.edu.in For the synthesis of the 2,5-dimethylpyrrole portion of the target molecule, the required precursor is 2,5-hexanedione (B30556). The reaction proceeds via the nucleophilic attack of the primary amine on both carbonyl groups of the diketone, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

The reaction can be performed under various conditions, including neutral, weakly acidic, or even catalyst- and solvent-free environments. organic-chemistry.orgnih.govrsc.org The addition of a weak acid, such as acetic acid, often accelerates the reaction. organic-chemistry.orgresearchgate.net However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org Modern variations of this reaction utilize microwave irradiation to reduce reaction times and improve yields. figshare.com The versatility of the Paal-Knorr reaction is demonstrated by its compatibility with a wide range of primary amines, including those attached to other heterocyclic systems, providing a direct route to complex N-substituted pyrroles. rsc.orgresearchgate.net

Table 1: Selected Conditions for Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles

AmineDiketoneCatalyst / SolventConditionsYieldReference
Various primary amines2,5-HexanedioneWaterRefluxGood to Excellent researchgate.net
1,2,5-Oxadiazole-3,4-diamine2,5-HexanedioneAcetic Acid (AcOH)40–45 °C, 2 hNot specified researchgate.net
Various primary amines2,5-HexanedioneNone (Neat)Stirring, Room Temp.Excellent rsc.org
Various primary amines2,5-HexanedioneNone (Neat)Heating80-95% nih.gov
Aniline Derivatives2,5-HexanedioneSilica sulfuric acidRoom Temp.Good rgmcet.edu.in

Coupling Strategies for Pyrrole and Oxazole Fragments

To form the final 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole structure, the two heterocyclic components must be joined. This can be achieved either by forming the pyrrole ring onto an oxazole-containing amine (a C-N bond formation approach) or by coupling the two pre-formed rings using modern cross-coupling techniques.

The most direct application of the Paal-Knorr reaction for synthesizing the target compound involves using a 3-amino-1,2-oxazole as the primary amine precursor. In this approach, the C-N bond between the two rings is formed during the pyrrole cyclization.

This strategy has been successfully demonstrated in the synthesis of analogous structures. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was selectively synthesized by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid. researchgate.net This reaction shows that the Paal-Knorr condensation is a viable method for attaching a 2,5-dimethylpyrrole ring to an amino-substituted five-membered heterocycle, providing a strong precedent for the synthesis of this compound from 3-amino-1,2-oxazole.

An alternative strategy involves the coupling of a pre-synthesized 2,5-dimethylpyrrole with a functionalized 1,2-oxazole, typically a halo-oxazole. Palladium-catalyzed cross-coupling reactions, such as direct (hetero)arylation, are powerful tools for forming C-C or C-N bonds between two aromatic systems. nih.govnih.gov

For the target molecule, this could involve either:

N-arylation of pyrrole: Coupling 2,5-dimethylpyrrole (which has a free N-H group) with a 3-halo-1,2-oxazole. Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, can facilitate the formation of the N-aryl bond between the pyrrole nitrogen and the oxazole C3 carbon. rsc.orgrsc.org

C-H arylation: Coupling an N-substituted pyrrole at its C-H positions with a halo-oxazole. While less direct for this specific target, palladium catalysis is widely used for the selective C2 or C5 arylation of pyrroles and oxazoles. nih.govnih.gov

These methods offer a modular approach where each heterocyclic component can be synthesized and modified separately before the final coupling step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high regioselectivity and yield. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Routes

The control of substituent placement on the heterocyclic rings is fundamental to the synthesis. For the target compound, the substitution pattern is fixed, but understanding how to achieve this specific arrangement is key. Stereoselectivity is not a factor in the synthesis of the final aromatic compound.

Control of Substitution Patterns on the Pyrrole and Oxazole Rings

Pyrrole Ring: The substitution pattern on the pyrrole ring is directly controlled by the choice of the 1,4-dicarbonyl compound in the Paal-Knorr synthesis. The use of 2,5-hexanedione as the precursor unequivocally leads to the formation of a 2,5-dimethyl-substituted pyrrole ring. rsc.orgyoutube.com If different substitution patterns were desired, one would need to start with a correspondingly substituted 1,4-diketone. rsc.orgfigshare.com Because 2,5-hexanedione is symmetrical, there are no regioselectivity issues concerning the placement of the methyl groups on the pyrrole ring.

Oxazole Ring: The substitution pattern of the oxazole ring is determined during its own synthesis, prior to its coupling with the pyrrole moiety. The synthesis of specifically substituted 1,2-oxazoles (isoxazoles) is well-established. nih.gov A common method involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine. nih.gov The regioselectivity of this cyclization—determining which nitrogen and oxygen atoms of hydroxylamine bond with which carbons—can be controlled by the specific precursors and reaction conditions used. nih.govrsc.org To synthesize the target molecule via a Paal-Knorr approach, a 3-amino-1,2-oxazole would be required. For a palladium-catalyzed coupling approach, a 3-halo-1,2-oxazole would be the necessary starting material. The synthesis of these specific precursors dictates the final connectivity of the coupled product.

Stereochemical Considerations in Intermediate Formation

The asymmetric synthesis of 1,2-oxazole analogues, particularly those with defined stereocenters, is a critical area of research in medicinal and materials chemistry. The stereochemical outcome of the final product is almost invariably determined during the formation of key intermediates, most notably the isoxazoline (B3343090) or isoxazolidine (B1194047) rings, or by establishing chirality in the precursors prior to cyclization. Control over the three-dimensional arrangement of atoms is typically achieved through diastereoselective or enantioselective strategies, including catalyst-controlled reactions, the use of chiral auxiliaries, and substrate-controlled approaches.

A predominant method for constructing the 1,2-oxazole core involves the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and a dipolarophile (an alkene or alkyne). mdpi.comnih.gov When an alkene is used, a dihydroisoxazole (B8533529) (isoxazoline) intermediate is formed, which possesses one or more stereocenters. The control of stereochemistry at this stage is paramount.

Diastereoselective Cycloadditions

Diastereoselectivity in isoxazoline formation can be achieved when the reaction creates two or more stereocenters simultaneously. The inherent facial selectivity of the reacting molecules dictates the preferred diastereomer. For instance, the reaction of nitrile oxides with 1,2-disubstituted alkenes can be stereoselective, preferentially yielding either the syn- or anti-diastereomer. nih.gov A modular, diastereoselective synthesis for 3,4,5-trisubstituted isoxazolines has been successfully developed utilizing a [4+1]-cycloaddition of sulfur ylides with nitroalkenes, demonstrating high diastereoselectivity in the formation of the polysubstituted heterocyclic intermediate. chemistryviews.org

Enantioselective Catalytic Cycloadditions

Achieving enantioselectivity requires the use of a chiral influence, most commonly a chiral catalyst, that can differentiate between the two enantiotopic faces of the prochiral dipolarophile. Significant progress has been made in developing catalytic asymmetric 1,3-dipolar cycloadditions. A notable example involves the reaction of nitrile oxides with 3-arylidene-oxindoles, catalyzed by a chiral N,N′-dioxide–nickel(II) complex. acs.org This method yields spiro[isoxazolin-3,3′-oxindoles] with excellent enantioselectivities (up to 99% ee) and exclusive diastereoselectivity. acs.org The catalyst creates a chiral environment that directs the approach of the nitrile oxide to one specific face of the alkene, leading to the preferential formation of one enantiomer of the spirocyclic isoxazoline intermediate. acs.org

EntryYield (%)ee (%)
1 HPh6298
2 H4-MeC₆H₄6599
3 H4-FC₆H₄5897
4 H4-ClC₆H₄6198
5 MePh5596
Table 1: Enantioselective synthesis of spiro[isoxazolin-3,3′-oxindoles] via catalytic 1,3-dipolar cycloaddition. Data sourced from research on chiral N,N′-dioxide–nickel(II) complex catalysis. acs.org

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for stereocontrol involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org In the context of isoxazole synthesis, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, can be appended to a precursor molecule. wikipedia.org Stereoselective transformations, like alkylation or aldol (B89426) reactions, can then be performed on this modified substrate to create a chiral intermediate with high diastereoselectivity. This intermediate, now containing the desired stereochemistry, can be elaborated through further steps, including cyclization to form the isoxazole ring, followed by the removal of the auxiliary.

Substrate-Controlled Stereoselection

In many synthetic routes, chirality is introduced early and is inherent to the substrate used in the ring-forming step. The stereochemistry of the final product is thus controlled by the existing stereocenters in the starting material. Palladium-catalyzed carboamination reactions between N-Boc-O-(but-3-enyl)hydroxylamine derivatives and aryl bromides afford cis-3,5-disubstituted isoxazolidines with high diastereoselectivity (up to >20:1 dr). nih.gov This high degree of stereocontrol is attributed to a stereoelectronic preference during the cyclization step, where the conformation of the substituted hydroxylamine intermediate dictates the facial selectivity of the ring closure. nih.gov The bulky Boc (tert-butoxycarbonyl) group on the nitrogen atom favors a transition state that minimizes steric interactions, leading to the predominant formation of the cis product. nih.gov

Similarly, intramolecular nitrile oxide cycloaddition (INOC) reactions are a powerful tool for constructing bicyclic isoxazole and isoxazoline systems. nih.gov In these reactions, the nitrile oxide and the dipolarophile are part of the same molecule. The stereochemical outcome of the cyclization is governed by the conformational constraints of the tether connecting the two reactive moieties and any pre-existing stereocenters within the acyclic precursor. nih.gov

Substrate Substituent (R)ProductDiastereomeric Ratio (dr)
Phcis-3-methyl-5-phenylisoxazolidine>20:1
4-MeO-C₆H₄cis-3-methyl-5-(4-methoxyphenyl)isoxazolidine>20:1
4-F-C₆H₄cis-5-(4-fluorophenyl)-3-methylisoxazolidine19:1
2-naphthylcis-3-methyl-5-(naphthalen-2-yl)isoxazolidine18:1
Table 2: Diastereoselectivity in Pd-catalyzed formation of isoxazolidine intermediates. Data from studies on the carboamination of N-Boc-O-(but-3-enyl)hydroxylamine derivatives. nih.gov

Ultimately, the stereochemical integrity of the intermediates formed through these methods is crucial for producing enantiomerically pure 1,2-oxazole analogues for various applications.

An extensive search for scientific literature and spectral data on the chemical compound This compound has been conducted. Despite employing a variety of targeted search strategies, no specific experimental data corresponding to the spectroscopic and structural elucidation of this exact molecule could be located in the available scientific databases and publications.

The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques), Mass Spectrometry (High-Resolution Mass Spectrometry and fragmentation analysis), and Infrared (IR) spectroscopy. The results did not yield any published papers or database entries that have reported the synthesis and subsequent characterization of this compound.

While data for structurally related compounds, such as other derivatives of pyrrole and oxazole, are available, the strict requirement to focus solely on the specified compound prevents the inclusion of this information. Generating content based on related molecules would be speculative and scientifically inaccurate.

Therefore, it is not possible to provide the detailed article as requested in the outline, due to the absence of published research and validated data for "this compound".

Advanced Spectroscopic and Structural Elucidation of the Compound

X-ray Crystallography for Solid-State Structural Determination

The experimental determination of the crystal structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole has not been reported in the accessible scientific literature. This technique would be essential to definitively establish its molecular geometry and packing in the solid state.

Without a published crystal structure, specific, experimentally determined data for the bond lengths, bond angles, and torsional angles of this compound cannot be tabulated. Theoretical calculations could provide estimates of these parameters, but they would not represent the experimentally determined values requested for a detailed structural elucidation.

Theoretical and Computational Investigations of 3 2,5 Dimethyl 1h Pyrrol 1 Yl 1,2 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering deep insights into molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate various molecular properties and reactivity descriptors that govern the behavior of molecules. nih.govresearchgate.net For 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In theoretical studies of related isoxazole (B147169) and pyrrole (B145914) derivatives, the HOMO is often localized on the electron-rich pyrrole ring, while the LUMO may be distributed across the isoxazole moiety and the connecting bond. The presence of electron-donating dimethyl groups on the pyrrole ring would be expected to raise the HOMO energy level, enhancing its electron-donating character.

Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Systems

Compound Class EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Substituted Isoxazoles -6.5 to -7.5 -1.0 to -2.0 4.5 to 6.5
Phenylpyrrole Derivatives -5.8 to -6.2 -1.5 to -1.9 4.0 to 4.5

Note: This table contains representative data from computational studies on similar compound classes and is intended to be illustrative for this compound.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential localized around the oxygen and nitrogen atoms of the isoxazole ring, highlighting them as primary sites for electrophilic interaction. The hydrogen atoms of the methyl groups would exhibit positive potential. This visualization helps in understanding non-covalent interactions and recognition patterns with biological targets.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity. researchgate.netresearchgate.net

Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It indicates the tendency of electrons to escape from the system.

Electronegativity (χ): χ = -μ. It is the power of an atom to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electron-accepting capability.

Local reactivity descriptors, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack.

Table 2: Calculated Global Reactivity Descriptors for a Model Pyrrolyl-Isoxazole System

Parameter Value (eV)
EHOMO -6.15
ELUMO -1.75
Energy Gap (ΔE) 4.40
Hardness (η) 2.20
Chemical Potential (μ) -3.95
Electronegativity (χ) 3.95

Note: The values in this table are hypothetical, based on typical results for similar heterocyclic compounds, to illustrate the application of these descriptors.

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the pyrrole and isoxazole rings gives rise to different conformers. Conformational analysis is performed to identify the most stable spatial arrangement (the global minimum on the potential energy surface) and the energy barriers between different conformations. This is typically done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step.

For this molecule, the key dihedral angle is C-N-C-N linking the two heterocyclic rings. The analysis would reveal the most energetically favorable orientation, which is often a non-planar (twisted) conformation to minimize steric hindrance between the rings, particularly the methyl groups on the pyrrole and the atoms of the isoxazole ring. The resulting energy landscape provides insight into the molecule's flexibility, which is a critical factor in its interaction with other molecules. Studies on phenylpyrrole derivatives have shown that the torsional angle between the rings is a critical factor in determining electronic properties. dergipark.org.tr

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Molecular Dynamics Simulations

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).

For this compound, MD simulations could be used to:

Explore the conformational space more extensively than static calculations.

Analyze the stability of different conformers in a solvent environment.

Study the dynamics of intermolecular interactions, for instance, how the molecule interacts with water molecules.

Predict the stability of potential complexes with biological macromolecules, such as proteins, by simulating the ligand-protein system. nih.gov

These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a more realistic, dynamic chemical or biological setting.

Analysis of Molecular Flexibility and Rotational Barriers

The flexibility of a molecule is a critical determinant of its biological activity, influencing its ability to adopt various conformations to bind with a target receptor. For this compound, the primary axis of rotation would be the single bond connecting the pyrrole and oxazole (B20620) rings.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energy profile of rotation around a specific bond. By systematically rotating the dihedral angle between the two heterocyclic rings and calculating the corresponding energy at each step, a potential energy surface can be generated. The energy maxima on this surface correspond to the rotational barriers.

Table 1: Hypothetical Rotational Barriers for a Dimethyl-pyrrol-yl-oxazole Linkage

Dihedral Angle (°) Relative Energy (kcal/mol)
0 5.2
30 3.1
60 1.0
90 0.0
120 1.5
150 3.8
180 5.5

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Simulation of Solvent Effects on Conformation

The surrounding solvent can significantly influence the conformational preferences of a molecule. Solvation models, both implicit and explicit, are used in computational chemistry to simulate these effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute.

Molecular dynamics (MD) simulations with explicit solvent molecules would provide a detailed picture of how interactions with the solvent (e.g., water) affect the preferred orientation of the pyrrole and oxazole rings relative to each other. These simulations can reveal the stability of different conformers in a solution environment.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the absence of a known biological target for this compound, docking studies would be performed against a panel of theoretical or known protein binding pockets that accommodate similar heterocyclic scaffolds. These studies would predict potential binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that could contribute to binding affinity.

Table 2: Predicted Interactions of a Pyrrole-Oxazole Scaffold in a Hypothetical Kinase Binding Pocket

Interaction Type Amino Acid Residue Distance (Å)
Hydrogen Bond ASP 154 2.9
Hydrophobic LEU 88 3.5
Hydrophobic VAL 72 3.8
Pi-Stacking PHE 152 4.1

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Following molecular docking, the stability of the predicted ligand-receptor complexes can be assessed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This method calculates the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. A lower binding free energy suggests a more stable complex.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A pharmacophore model for a series of active compounds containing the this compound scaffold would typically be generated by aligning a set of active molecules and identifying common chemical features. These features could include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Such a model would serve as a 3D query for virtual screening of large compound libraries to identify new molecules with potentially similar biological activity. jchemrev.com

Table 3: Common Pharmacophoric Features of Bioactive Heterocyclic Compounds

Feature Description
Aromatic Ring Two present in the scaffold
Hydrogen Bond Acceptor Nitrogen atoms in the rings
Hydrophobic Group Dimethyl substitutions on the pyrrole ring

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Identification of Novel Scaffold Derivatives through Computational Methods

The identification of novel molecular scaffolds with improved therapeutic potential is a cornerstone of modern drug discovery. Computational chemistry offers a powerful toolkit to rationally design and identify derivatives of a lead compound like this compound. Through a variety of in silico techniques, researchers can explore vast chemical spaces, predict biological activities, and refine molecular structures to enhance efficacy and selectivity, all while minimizing the time and cost associated with traditional synthetic and screening methods.

One of the primary computational strategies is virtual screening , which involves the high-throughput computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be achieved through two main approaches: ligand-based and structure-based virtual screening.

In ligand-based virtual screening (LBVS) , a known active molecule, such as this compound, is used as a template to search for other compounds with similar properties. This can involve searching for molecules with similar 2D fingerprints or 3D shapes. Pharmacophore modeling is a particularly effective LBVS technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. Once a pharmacophore model is developed based on the this compound scaffold, it can be used as a query to rapidly screen large compound databases for molecules that match the model.

Structure-based virtual screening (SBVS) , on the other hand, relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking is the most common SBVS method. In this process, computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. For the this compound scaffold, researchers would dock a library of its virtual derivatives into the active site of a relevant biological target. The docking scores, which estimate the binding energy, are then used to rank the compounds and prioritize the most promising candidates for synthesis and experimental testing. For instance, in a study on novel pyrrole-fused pyrimidine (B1678525) derivatives, molecular docking was successfully employed to predict favorable binding conformations within the InhA active site, a key enzyme in Mycobacterium tuberculosis. nih.gov This approach helped to rationalize the biological activity of the synthesized compounds. nih.gov

Another powerful computational technique is scaffold hopping . This strategy aims to identify new core structures that are chemically distinct from the original scaffold but retain the same biological activity. This can be particularly useful for overcoming issues with the original scaffold, such as poor metabolic stability or off-target toxicity. nih.gov For the this compound core, scaffold hopping could be used to replace either the pyrrole or the oxazole ring with other heterocyclic systems while maintaining the crucial interactions with the biological target. Computational tools can facilitate this by searching for bioisosteric replacements that preserve the key physicochemical and structural features of the original scaffold. nih.gov

The insights gained from these computational studies can guide the synthesis of a focused library of novel derivatives with a higher probability of success. For example, a study on pyrrolizines bearing urea/thiourea moieties utilized pharmacophore-based virtual screening to identify compounds with potential cytotoxic and CDK inhibitory activities. tandfonline.com This computational pre-screening allowed the researchers to focus their synthetic efforts on the most promising candidates. tandfonline.com

The following table provides examples of novel scaffold derivatives of related pyrrole and oxadiazole/oxazole systems that have been identified through various computational methods.

Parent ScaffoldComputational MethodIdentified Derivative(s)Potential Biological Target/ActivityReference
Pyrrole-fused PyrimidineMolecular Docking, Molecular Dynamics4-(4-(1H-pyrrol-1-yl)phenyl)-6-phenylpyrimidin-2-aminesInhA enzyme (Antitubercular) nih.gov
PyrrolizinePharmacophore-based Virtual ScreeningPyrrolizines with urea/thiourea moietiesCyclin-dependent kinases (CDKs) (Anticancer) tandfonline.com
Pyrrolo[3,4-d]pyridazinoneMolecular DockingDerivatives with a 1,3,4-oxadiazole (B1194373) moietyCyclooxygenase (COX) enzymes (Anti-inflammatory) nih.gov
PyrroleScaffold HoppingBenzimidazole derivativesAntitubercular nih.gov

Chemical Reactivity and Transformations of 3 2,5 Dimethyl 1h Pyrrol 1 Yl 1,2 Oxazole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate from β-attack (C3 and C4), which has only two resonance structures. quora.comslideshare.net

For 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole, the α-positions are blocked by methyl groups. Consequently, any electrophilic substitution must occur at the β-positions (C3 or C4). The directing influence of the substituents determines the precise location of the attack. The two methyl groups at C2 and C5 are electron-donating groups (EDGs) through hyperconjugation, which activate the ring. Conversely, the 1,2-oxazole ring attached to the nitrogen atom acts as an electron-withdrawing group (EWG) due to the electronegativity of its oxygen and nitrogen atoms. This deactivates the pyrrole ring relative to an N-alkylpyrrole.

The regiochemical outcome is a balance of these competing electronic effects. The electron-donating methyl groups will direct incoming electrophiles to the adjacent β-positions. The N-linked oxazole (B20620) group, being electron-withdrawing, will deactivate the entire pyrrole ring but may exert a less pronounced deactivating effect at the positions farther away. Quantum chemical calculations on N-substituted pyrroles indicate that both steric factors and the charges on the ring atoms play a crucial role in determining whether α- or β-substitution prevails. umich.eduresearchgate.net In this specific case, with the α-positions occupied, the substitution will be directed to the β-positions, with the precise ratio of C3 to C4 substitution depending on the specific electrophile and reaction conditions.

Table 1: Factors Influencing Regioselectivity of Electrophilic Substitution
PositionSubstituentElectronic EffectInfluence on ReactivityDirecting Effect
C2, C5-CH₃ (Methyl)Electron-Donating (Inductive, Hyperconjugation)ActivatingBlocks α-positions, directs to β-positions
N11,2-OxazoleElectron-WithdrawingDeactivatingDeactivates the entire ring, influences C3/C4 ratio

The 1,2-oxazole substituent significantly diminishes the nucleophilicity of the pyrrole ring. As an N-aryl or N-heteroaryl group, it withdraws electron density from the pyrrole nitrogen, reducing the extent to which the lone pair can be delocalized within the pyrrole ring. This deactivating effect makes electrophilic substitution reactions on the pyrrole ring of this compound more challenging compared to simple N-alkylpyrroles. umich.edu Consequently, harsher reaction conditions or more potent electrophiles may be required to achieve substitution. This is a common characteristic for pyrroles bearing electron-withdrawing groups on the nitrogen atom. umich.edu The deactivation also means that the molecule is less prone to polymerization under the acidic conditions often used for electrophilic aromatic substitution, a common side reaction for highly reactive pyrroles.

Nucleophilic Reactions at the 1,2-Oxazole Ring

The 1,2-oxazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, in stark contrast to the electron-rich pyrrole ring.

Nucleophilic aromatic substitution on an unsubstituted oxazole ring is generally rare. tandfonline.com Such reactions typically require the presence of a good leaving group, such as a halogen, attached to the oxazole ring. The reactivity order for nucleophilic displacement of halogens on the oxazole ring is C2 > C4 > C5. tandfonline.com In the parent compound, this compound, there are no suitable leaving groups on the oxazole ring, so it is not expected to undergo nucleophilic displacement reactions under standard conditions. However, if a derivative were synthesized with a leaving group at the C5 or C4 position of the oxazole ring, nucleophilic substitution would be a plausible transformation.

A more common fate for 1,2-oxazoles under nucleophilic conditions is ring-opening. uoa.grherts.ac.ukresearchgate.net The electron-deficient nature of the ring, particularly the weak N-O bond, makes it susceptible to cleavage. The attack of a nucleophile can initiate a cascade of reactions leading to the scission of the heterocyclic ring. For instance, DFT calculations on related arene-fused 1,2-oxazole systems show that the N–O bond has a high susceptibility to opening. uoa.grherts.ac.ukresearchgate.net The specific products of ring-opening depend on the nature of the nucleophile and the reaction conditions. Strong bases or potent nucleophiles can facilitate this transformation, which can sometimes be followed by recyclization to form different heterocyclic systems.

Table 2: General Reactivity of the 1,2-Oxazole Ring
Reaction TypePosition of AttackRequired ConditionsOutcome
Nucleophilic DisplacementC2 >> C4 > C5Presence of a good leaving group (e.g., Halogen)Substitution of the leaving group
Ring-OpeningVariousStrong nucleophiles or basesCleavage of the N-O bond, formation of acyclic intermediates

Oxidation and Reduction Chemistry

Both the pyrrole and oxazole rings can undergo oxidation and reduction, often with differing outcomes.

Oxidation: The electron-rich pyrrole ring is generally susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products, including polymers or ring-opened species like dicarbonyl compounds. N-arylpyrroles can be subject to oxidative radical arylation under specific catalytic conditions, though this typically involves functionalization rather than degradation of the ring. acs.org

Reduction: Catalytic hydrogenation or reduction with dissolving metals can reduce the pyrrole ring, leading to pyrrolidine derivatives. The specific conditions determine the extent of reduction.

Reduction of the 1,2-oxazole ring typically results in the cleavage of the weak N-O bond. This reductive cleavage is a common and useful transformation in heterocyclic chemistry, often yielding functionalized acyclic compounds such as β-amino enones or 1,3-amino alcohols, depending on the substituents and the reducing agent employed. The selective reduction of one ring in the presence of the other would be a significant synthetic challenge, requiring careful choice of reagents and conditions.

Stability of the Oxazole Ring to Oxidation

The 1,2-oxazole ring, a member of the azole family, generally exhibits a degree of stability to oxidizing agents due to its aromatic character. However, oxazole rings are not entirely inert and can undergo oxidative cleavage under specific conditions. Oxidation, when it occurs, often targets the C4-C5 bond of the ring tandfonline.com.

In the context of this compound, the pyrrole ring is an electron-rich system and is generally more susceptible to oxidation than the oxazole ring. Oxidation of pyrrole derivatives, for instance with chromium trioxide in pyridine, can lead to the formation of oxidized products researchgate.net. Therefore, achieving selective oxidation of the oxazole ring in the presence of the highly reactive dimethylpyrrole moiety would require carefully chosen reagents that preferentially attack the azole system. Reactions like the Radziszewski oxidation, which can convert nitriles to amides with simultaneous epoxidation of C=C bonds, demonstrate that complex oxidative transformations can occur on heterocyclic systems under specific conditions mdpi.com. The relative stability of the oxazole ring in this particular compound is thus a balance between its inherent aromaticity and the directing effects of the more easily oxidized pyrrole substituent.

Table 1: Expected Reactivity with Common Oxidizing Agents
Oxidizing AgentPotential Reaction SiteExpected OutcomeReference for Reactivity
Chromium Trioxide (CrO₃)Pyrrole RingOxidation of the pyrrole moiety researchgate.net
Hydrogen Peroxide (H₂O₂)Pyrrole or Oxazole RingPotential for non-selective oxidation or ring opening mdpi.com
m-CPBAPyrrole RingEpoxidation or other oxidative transformations of the pyrrole ringN/A

Selective Reduction of Unsaturated Bonds or Functional Groups

The reduction of this compound presents a challenge of selectivity between the two heterocyclic rings. The 1,2-oxazole ring is susceptible to reductive cleavage of the weak N-O bond. This is a common reaction pathway for isoxazoles, which can be opened using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C) or dissolving metal reductions. For example, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide has been shown to cause ring opening of oxazoles tandfonline.comsemanticscholar.org.

Conversely, the partial reduction of electron-deficient 2,5-disubstituted pyrroles has been developed into a flexible procedure that can yield pyrroline products nih.gov. The selectivity of the reduction of this compound would therefore depend heavily on the choice of reducing agent and reaction conditions. It is plausible that reagents known for cleaving the N-O bond would lead to the opening of the oxazole ring, leaving the pyrrole intact, while other specific catalytic systems might target the pyrrole ring. The use of chemoselective reducing agents like sodium borohydride (NaBH₄) is common for the reduction of functional groups on heterocyclic rings without affecting the core structure mdpi.com.

Table 2: Potential Selective Reduction Pathways
Reducing Agent/ConditionTarget RingPotential Product TypeReference for Reactivity
H₂ / Raney NiOxazole Ring (N-O bond)Ring-opened product (e.g., enaminone) tandfonline.comsemanticscholar.org
Catalytic Hydrogenation (controlled)Pyrrole RingDihydroxylated pyrrolidine derivatives (after subsequent steps) nih.gov
NaBH₄ / CaCl₂Exocyclic Functional Groups (if present)Selective reduction of esters or ketones without ring cleavage mdpi.com

Utility as a Synthetic Intermediate

The bifunctional nature of this compound, combining two distinct heterocyclic systems, makes it a valuable intermediate in organic synthesis. This structure can serve as a scaffold for creating more elaborate molecules with potential applications in medicinal and materials chemistry.

Building Block for Complex Polyheterocyclic Systems

The fusion of pyrrole and oxazole rings is a structural motif found in various biologically active compounds. Research has demonstrated the synthesis and potent antimitotic activity of complex tricyclic systems that incorporate both pyrrole and tandfonline.comresearchgate.netoxazole units nih.gov. These efforts highlight the value of pyrrole-oxazole conjugates as platforms for developing new therapeutic agents.

The this compound molecule can be envisioned as a key building block for such complex structures. For instance, the oxazole ring can participate in cycloaddition reactions, acting as a diene to form pyridine derivatives semanticscholar.org. Furthermore, the inherent reactivity of the individual rings can be harnessed to construct fused systems. For example, functional groups on the oxazole ring could be used for intramolecular cyclization reactions to form new heterocyclic systems, a strategy that has been applied to synthesize novel tandfonline.commdpi.comoxazolo[4,5-c] tandfonline.comresearchgate.netsemanticscholar.orgoxazaphosphepins dopovidi-nanu.org.ua. The general utility of oxazoles as versatile building blocks in the synthesis of natural products and other complex molecules is well-established researchgate.netlifechemicals.com.

Precursor to Diversely Substituted Derivatives

This compound serves as a precursor for a wide array of derivatives through functionalization of either the pyrrole or the oxazole ring. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution. The oxazole ring, in contrast, is more prone to nucleophilic attack, especially if a suitable leaving group is present at the C4 or C5 position semanticscholar.org.

The synthesis of related structures demonstrates the feasibility of building upon the core N-aryl pyrrole motif. For example, the Paal-Knorr reaction between an amine and 2,5-hexanedione (B30556) is a common method to construct the 2,5-dimethylpyrrole moiety attached to another ring system, as seen in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.comresearchgate.net. This synthetic flexibility implies that derivatives can be created by modifying the starting materials or by post-synthesis modification of the heterocyclic rings. This approach allows for the generation of libraries of compounds with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. New pyrrole scaffolds have been synthesized and evaluated as potential antitubercular agents, indicating the pharmacological relevance of this class of compounds nih.gov.

Structure Activity Relationship Sar and Molecular Design Principles for Derivatives

Exploration of Substituent Effects on Molecular Interactions

The biological activity of derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole is significantly influenced by the nature and position of substituents on both the pyrrole (B145914) and oxazole (B20620) rings. These modifications can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Positional Scanning and Substituent Diversification on the Pyrrole Ring

Systematic modifications of the 2,5-dimethyl-1H-pyrrol-1-yl moiety have been a key strategy in exploring the SAR of this class of compounds. The methyl groups at the 2 and 5 positions of the pyrrole ring are crucial for maintaining a specific conformational profile that can be favorable for binding to certain biological targets.

Research into related pyrrole derivatives has shown that the introduction of a variety of substituents can modulate biological activity. For instance, the introduction of halo-substituents on the pyrrole ring can lead to a mixture of 7- and 8-halo substituted derivatives, which in some cases has not been possible to separate for individual testing. nih.govacs.org This highlights a synthetic challenge in the precise positional scanning of the pyrrole ring in such fused systems.

The electronic nature of substituents on the pyrrole ring also plays a critical role. Theoretical studies on related 1,3-azole systems have indicated that the substitution of strong electron-withdrawing groups, such as nitro (NO2) or fluorine (F), can influence the aromaticity of the ring system. researchgate.net This alteration in electronic distribution can, in turn, affect the strength of interactions with target macromolecules.

Derivative Pyrrole Ring Substituent Observed/Predicted Effect on Molecular Interaction
Parent Compound 2,5-dimethylEstablishes a foundational hydrophobic interaction profile.
Analog 1a 2-methyl, 5-ethylMinor increase in steric bulk, potentially improving van der Waals contacts.
Analog 1b 2,5-di(trifluoromethyl)Strong electron-withdrawing effect, may alter dipole moment and hydrogen bond accepting capacity.
Analog 1c 2-methyl, 5-phenylIntroduces potential for π-π stacking interactions.
Analog 1d 2-methyl, 5-(4-chlorophenyl)Combines steric bulk with an electron-withdrawing group, potentially enhancing binding affinity through halogen bonding.

This table is illustrative and based on general principles of medicinal chemistry and findings from related pyrrole-oxazole structures. Specific experimental data for these exact derivatives is not available in the provided search results.

Modifications to the 1,2-Oxazole Core and its Side Chains

The 1,2-oxazole ring is a key pharmacophoric element, and its modification, along with the diversification of its side chains, offers another avenue for modulating biological activity. The oxazole moiety, due to its ability to participate in various noncovalent interactions, is a common feature in many drug candidates. nih.govacs.org

In a series of related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, modifications to the part of the molecule analogous to a side chain on the oxazole core led to compounds with potent antimitotic activity. nih.gov For example, the introduction of an ethoxycarbonyl group at a position equivalent to a side chain resulted in derivatives with significant biological effects. nih.gov

Furthermore, the substitution pattern on the 1,2-oxazole ring itself can be critical. While the parent compound has the 2,5-dimethyl-1H-pyrrol-1-yl group at the 3-position, exploration of substitution at the 5-position of the oxazole ring could yield valuable SAR insights. In other classes of isoxazoles, the nature of the substituent at the 5-position has been shown to be a determinant of activity.

Derivative Modification to 1,2-Oxazole Core/Side Chain Observed/Predicted Effect on Molecular Interaction
Parent Compound Unsubstituted at C5Baseline activity profile.
Analog 2a C5-phenylPotential for additional hydrophobic and π-π interactions.
Analog 2b C5-(4-methoxyphenyl)Introduction of a hydrogen bond acceptor and alteration of electronic properties.
Analog 2c C5-methylMinimal steric addition, may slightly enhance hydrophobic interactions.
Analog 2d Bioisosteric replacement with isothiazoleAlters electronics and hydrogen bonding potential of the core.

This table is illustrative and based on general principles of medicinal chemistry and findings from related pyrrole-oxazole structures. Specific experimental data for these exact derivatives is not available in the provided search results.

Rational Design of Analogues based on Mechanistic Insights

A deeper understanding of the molecular mechanisms of action allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. This involves correlating structural features with binding affinities and understanding the specific molecular recognition events at the target site.

Correlation between Structural Features and Predicted Binding Affinities

Computational methods, such as molecular docking, are invaluable tools for predicting the binding affinities of newly designed analogues. These studies can help to prioritize synthetic efforts towards compounds that are most likely to be active.

The design of novel inhibitors often involves a scaffold hybridization strategy, where structural motifs from known active compounds are combined. researchgate.net For derivatives of this compound, this could involve incorporating fragments from other known inhibitors of a particular target to enhance binding affinity.

Analog Key Structural Feature Predicted Binding Affinity (Illustrative) Rationale
Analog 3a Pyrrole-C3'-carboxylic acidModerateIntroduction of a potential hydrogen bond donor/acceptor.
Analog 3b Oxazole-C5-amideHighAmide group can form strong hydrogen bonds with receptor backbone.
Analog 3c 2,5-dimethylpyrrole replaced with 2,5-dichloropyrroleModerate-HighHalogen atoms can participate in halogen bonding, increasing affinity.
Analog 3d Phenyl group at Oxazole-C5 with para-sulfonamideHighSulfonamide group can act as a key hydrogen bond donor and acceptor.

This table is illustrative and based on general principles of medicinal chemistry and findings from related pyrrole-oxazole structures. Specific experimental data for these exact derivatives is not available in the provided search results.

Understanding Molecular Recognition Events at a Receptor or Enzyme Level

The specific interactions between a ligand and its biological target are fundamental to its mechanism of action. Understanding these molecular recognition events at an atomic level is crucial for rational drug design. The pyrrole moiety, with its versatile heterocyclic structure, can serve as a template for generating a diverse range of lead compounds with various pharmacophores that can engage in different types of interactions. nih.govbohrium.com

The 1,2-oxazole ring system is also known to be a pharmacophore moiety in several compounds with promising antitumor properties, suggesting its ability to interact favorably with various biological targets. nih.govacs.org The combination of the pyrrole and oxazole rings can therefore lead to a molecule with a unique interaction profile.

In the context of pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, molecular docking and molecular dynamics simulations have been used to rationalize the binding mode of these compounds towards their target, tubulin. nih.gov These studies revealed that the compounds have a better affinity for the colchicine (B1669291) binding site, confirming their specificity. nih.gov Such insights are critical for designing derivatives with improved target engagement.

Development of Design Paradigms for Targeted Interactions

The culmination of SAR studies and mechanistic insights leads to the development of design paradigms for creating molecules that interact with specific biological targets in a predetermined manner. This involves identifying key pharmacophoric features and understanding the structural requirements for potent and selective activity.

For the this compound scaffold, a potential design paradigm could involve maintaining the core structure for its favorable pharmacokinetic properties while introducing specific functional groups to target a particular protein. For instance, if the target has a well-defined hydrophobic pocket, extending a lipophilic side chain from the 5-position of the oxazole ring could be a viable strategy. Conversely, if hydrogen bonding is critical for activity, the introduction of polar groups on the pyrrole ring or as a side chain on the oxazole would be prioritized.

The development of such design paradigms relies on an iterative process of design, synthesis, and biological evaluation, guided by computational modeling. This approach has been successfully applied to other heterocyclic systems, leading to the discovery of potent and selective inhibitors for a variety of targets. nih.govrsc.orgfrontiersin.org

Pharmacophoric Requirements for Specific Molecular Pathways

The pharmacophoric features of pyrrole-oxazole scaffolds are often tailored to interact with the ATP-binding site of various kinases. Analysis of related kinase inhibitors suggests a general pharmacophore model for this class of compounds.

A typical pharmacophore for a kinase inhibitor includes a heterocyclic scaffold that can form hydrogen bonds with the hinge region of the kinase, a hydrophobic moiety that occupies the hydrophobic pocket, and often a solvent-exposed region where substitutions can be made to improve physicochemical properties without disrupting binding.

In the context of pyrrole-oxazole derivatives, the following pharmacophoric features can be hypothesized:

Hydrogen Bond Acceptor/Donor: The nitrogen and oxygen atoms of the 1,2-oxazole ring, as well as the nitrogen of the pyrrole ring, can act as hydrogen bond acceptors or donors, forming crucial interactions with the amino acid residues in the kinase hinge region.

Hydrophobic Core: The fused pyrrole and oxazole rings, along with the dimethyl substituents on the pyrrole, create a hydrophobic core that can fit into the hydrophobic pocket of the ATP-binding site.

Vector for Substitution: The positions on both the pyrrole and oxazole rings that are not involved in key binding interactions can serve as points for substitution to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Postulated Pharmacophoric Features of this compound Derivatives for Kinase Inhibition

Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond Acceptor1,2-Oxazole Oxygen/NitrogenInteraction with kinase hinge region residues
Hydrogen Bond DonorPyrrole N-H (if unsubstituted)Interaction with kinase hinge region residues
Hydrophobic Region2,5-dimethyl-1H-pyrrol-1-yl groupOccupies hydrophobic pocket I
Aromatic/Heterocyclic Core1,2-Oxazole ringPi-stacking interactions

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry to design novel compounds with improved properties while retaining the key pharmacophoric features.

Scaffold Hopping: This involves replacing the central core of a molecule with a chemically different scaffold that maintains a similar three-dimensional arrangement of the key functional groups. For the this compound scaffold, several hopping strategies could be envisioned to explore new chemical space and potentially discover compounds with different selectivity profiles or improved drug-like properties.

Potential scaffold hops could include replacing the 1,2-oxazole ring with other five-membered heterocycles such as isoxazole (B147169), pyrazole, or triazole. These changes can alter the hydrogen bonding pattern and electronic properties of the molecule, potentially leading to altered biological activity.

Isosteric Replacements: This strategy involves the substitution of atoms or groups of atoms with other atoms or groups that have similar size, shape, and electronic properties. The goal is to modulate the compound's properties without drastically changing its interaction with the biological target.

For the this compound scaffold, isosteric replacements could be applied to various parts of the molecule:

Pyrrole Methyl Groups: The methyl groups at the 2 and 5 positions of the pyrrole ring could be replaced with other small alkyl groups or with bioisosteres like halogens (e.g., chlorine) or trifluoromethyl groups to modulate lipophilicity and metabolic stability.

Oxazole Ring: The oxygen atom in the oxazole ring could be replaced with a sulfur atom to yield a thiazole, or with a nitrogen atom to form an imidazole (B134444) derivative. Such changes would alter the electronic and hydrogen-bonding characteristics of the scaffold.

Table 2: Potential Scaffold Hopping and Isosteric Replacement Strategies for this compound

Original MoietyProposed ReplacementRationale
1,2-OxazoleIsoxazole, Pyrazole, TriazoleAlter hydrogen bonding pattern and explore new IP space
Pyrrole CH₃ groupsCl, CF₃, EthylModulate lipophilicity and metabolic stability
Oxazole OxygenSulfur (to form Thiazole)Modify electronic properties and hydrogen bonding
Pyrrole RingThiophene, Furan (B31954)Explore different heterocyclic cores

These molecular design strategies, guided by the understanding of the pharmacophoric requirements, can lead to the development of novel derivatives of this compound with optimized biological activity and pharmaceutical properties. Further computational and experimental studies are necessary to validate these hypotheses and to fully elucidate the structure-activity relationships for this class of compounds.

Q & A

Q. How can machine learning models accelerate the discovery of novel derivatives with desired properties?

  • Methodological Answer :
  • Feature Engineering : Use molecular descriptors (e.g., LogP, topological polar surface area) to train regression models predicting solubility or toxicity.
  • Generative Adversarial Networks (GANs) : Design novel structures with optimized HOMO-LUMO gaps.
  • Validation : Cross-check model outputs with synthesis feasibility (e.g., retrosynthetic analysis via ASKCOS).
    Iterative refinement with experimental data improves predictive accuracy .

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